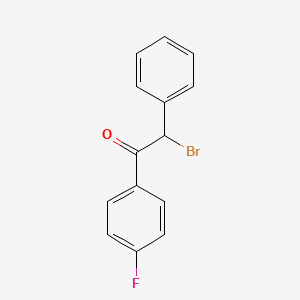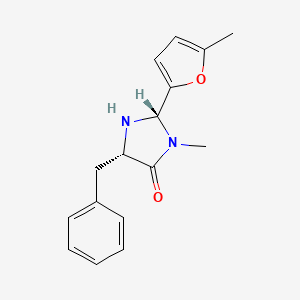
3-(Pyrrolidine-1-carbonyl)phenylboronic acid
Overview
Description
3-(Pyrrolidine-1-carbonyl)phenylboronic acid is an organic compound with the molecular formula C11H14BNO3 and a molecular weight of 219.04 g/mol It is a boronic acid derivative that features a pyrrolidine ring attached to a phenylboronic acid moiety through a carbonyl group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to show potency towards rorγt , a nuclear receptor involved in immune response and inflammation .
Mode of Action
Pyrrolidine derivatives have been shown to interact with their targets through various mechanisms . For instance, they can influence the conformation of proteins, leading to changes in their activity .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with the regulation of proteins involved in detoxification and clearance of foreign toxic substances from the body .
Result of Action
Based on the known activities of pyrrolidine derivatives, it can be speculated that this compound may influence cellular processes by modulating the activity of target proteins .
Biochemical Analysis
Biochemical Properties
3-(Pyrrolidine-1-carbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as trypsin and chymotrypsin, forming reversible covalent bonds with the active site serine residues. The boronic acid group of this compound forms a tetrahedral boronate complex with the hydroxyl group of the serine residue, effectively inhibiting the enzyme’s activity . Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by disrupting cell signaling pathways and altering gene expression. Specifically, this compound inhibits the activity of proteasomes, leading to the accumulation of misfolded proteins and subsequent activation of apoptotic pathways . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to the active sites of enzymes, forming reversible covalent bonds with catalytic residues. For instance, the boronic acid group of this compound forms a boronate ester with the hydroxyl group of serine residues in serine proteases, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of proteasome activity and persistent induction of apoptosis in cancer cells. In in vivo studies, prolonged administration of this compound has demonstrated consistent therapeutic effects with manageable toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent anti-cancer activity by inhibiting proteasome function and inducing apoptosis in tumor cells . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in these organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound inhibits key metabolic enzymes such as lactate dehydrogenase and hexokinase, leading to altered metabolic flux and reduced energy production . Additionally, this compound can modulate the levels of metabolites involved in glycolysis and the tricarboxylic acid cycle, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms, facilitated by membrane transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The localization of this compound within these organelles can influence its effects on cellular processes such as protein folding and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid typically involves the reaction of pyrrolidine with phenylboronic acid derivatives under specific conditions. One common method is the coupling of pyrrolidine with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(Pyrrolidine-1-carbonyl)phenylboronic acid has several applications in scientific research:
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Pyrrolidinylmethyl)phenylboronic acid
- 3-(Piperidin-1-ylmethyl)phenylboronic acid
- 4-(Morpholine-4-carbonyl)phenylboronic acid
Uniqueness
3-(Pyrrolidine-1-carbonyl)phenylboronic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that influence its reactivity and binding interactions. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Properties
IUPAC Name |
[3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c14-11(13-6-1-2-7-13)9-4-3-5-10(8-9)12(15)16/h3-5,8,15-16H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMJRKRWYTPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463385 | |
| Record name | 3-(Pyrrolidine-1-carbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723281-53-6 | |
| Record name | 3-(Pyrrolidine-1-carbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



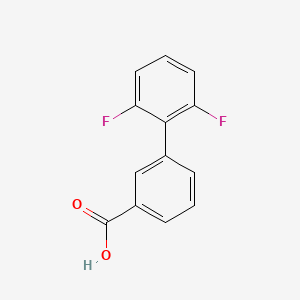


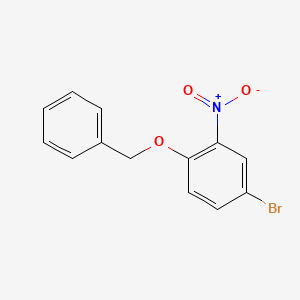
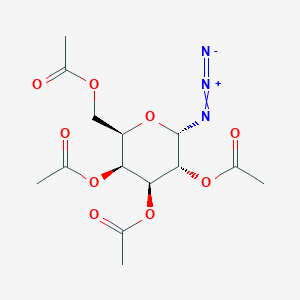
![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)
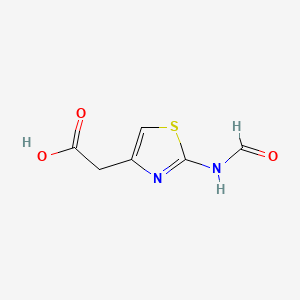

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

